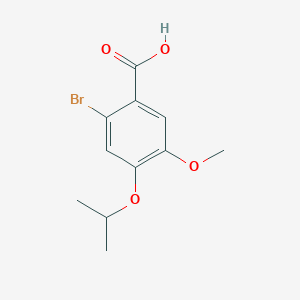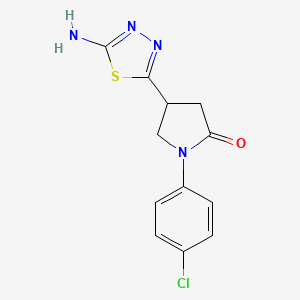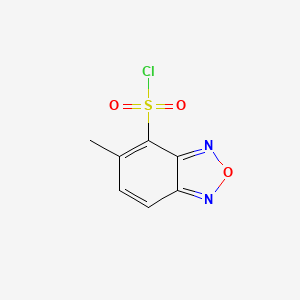
tert-Butyl 6-bromonicotinate
Vue d'ensemble
Description
Tert-Butyl 6-bromonicotinate (TBBN) is a synthetic compound that has been used in a wide variety of scientific research applications. It is a brominated niacin derivative and has been used as a reagent in organic synthesis, as a biological tool, and as a model compound for studying enzyme-catalyzed reactions. TBBN is a colorless, volatile liquid that has a boiling point of 66°C and a melting point of -44°C. The compound has a molecular weight of 253.05 g/mol and a molecular formula of C8H9BrN2O2.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Preparation of Aminonicotinic Acid tert-Butyl Esters : Research outlines procedures for preparing tert-butyl esters of aminonicotinic acids, including the use of 5-bromonicotinic acid as a precursor. This method is significant for heterocyclic chemistry, providing a pathway to synthesize derivatives without the need for intermediate purification (Wright, 2012).
Investigation of tert-Butyl Isosteres : A study evaluating tert-butyl isosteres, including tert-Butyl 6-bromonicotinate, highlights their impact on the physicochemical and pharmacokinetic properties of bioactive compounds. The research provides insights into alternative substituents for drug discovery, emphasizing the balance between lipophilicity and metabolic stability (Westphal et al., 2015).
Catalytic Applications : The catalytic potential of tert-butyl-based compounds, including those derived from this compound, is explored in the context of alkylation and cross-coupling reactions. These findings are crucial for the development of more efficient and sustainable synthetic methodologies in organic chemistry (Qian et al., 2011).
Materials Science and Polymer Chemistry
Polymerization and Block Copolymers : Atom transfer radical polymerization (ATRP) of tert-butyl acrylate, which could be related to the functionalization of this compound, demonstrates the utility of tert-butyl esters in synthesizing polymers with controlled architectures. This research is foundational for developing novel materials with specific properties (Davis and Matyjaszewski, 2000).
Synthesis of Amphiphilic Graft Copolymers : The creation of graft copolymers utilizing tert-butyl acrylate as a building block indicates the broader applicability of tert-butyl esters in producing materials with unique hydrophilic and hydrophobic segments. Such materials are significant for applications ranging from drug delivery to water purification (Cai et al., 2004).
Advanced Oxidation Processes
- Environmental Applications : Research on the oxidation of methyl tert-butyl ether (MTBE) using advanced oxidation processes (AOPs) underscores the environmental relevance of tert-butyl-based compounds. This study provides critical insights into the degradation pathways and the formation of disinfection byproducts, contributing to the development of more effective water treatment technologies (Acero et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
tert-butyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRMFSKLFAYIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650016 | |
| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-58-2 | |
| Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butyl) 6-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)
![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)







![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)